B1575685 Theta defensin subunit D

Theta defensin subunit D

Cat. No.: B1575685
Attention: For research use only. Not for human or veterinary use.
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Description

Theta defensin subunit D, also known as BTD-d or BTD-7 subunit 2, is a nonapeptide (9 amino acids) with the sequence RCFCRRGVC, sourced from the Olive Baboon ( Papio anubis ) . It belongs to the theta-defensin family, which are the only known ribosomally synthesized cyclic peptides in mammals . Theta defensins are characterized by their unique cyclic backbone and three disulfide bonds that form a stable structure known as a cyclic cystine ladder, conferring high resistance to degradation . This subunit is one of the precursors that are ligated to form mature, cyclic theta-defensin peptides . In research, theta defensins are of significant interest due to their broad-spectrum antimicrobial and antiviral activities . Studies on related theta defensins, such as RTD-1 and RC101, have demonstrated potent activity against viruses like Human Immunodeficiency Virus (HIV) by inhibiting the formation of the gp41 six-helix bundle, a critical step for viral entry . They have also shown efficacy against high-risk human papillomavirus (hrHPV) by inducing capsid clustering and blocking cellular binding, and can activate interferon and antiviral pathways in human monocytes, suggesting a potential role in priming cells against viral infection . This compound is provided as a research tool for studying the biosynthesis, structure, and multifunctional immunomodulatory roles of these unique host defense peptides. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antimicrobial

sequence

RCFCRRGVC

Origin of Product

United States

Genetic Basis, Biosynthesis, and Precursor Processing of Theta Defensins

Gene Organization and Encoding of Theta Defensin (B1577277) Precursors (Demidefensins)

The foundation of theta-defensin diversity lies in the genetic encoding of their precursor subunits, known as demidefensins.

In the olive baboon (Papio anubis), four distinct theta-defensin precursor genes have been identified and characterized through the analysis of bone marrow and peripheral blood leukocyte RNA. researchgate.netasm.org These genes, designated BTD-a, BTD-b, BTD-c, and BTD-d, encode the precursor subunits A, B, C, and D, respectively. researchgate.netwikipedia.org The characterization of their cDNAs has been crucial in understanding the potential repertoire of mature theta-defensins. asm.orgnih.gov The sequences for these precursors have been submitted to public databases, with the accession number for the BTD-d precursor cDNA being FJ030942 in GenBank and its corresponding amino acid sequence as P86034 in UniProt. researchgate.net These genes encode precursor proteins that share a highly conserved structure, featuring a signal peptide and a prosegment, followed by a more variable C-terminal nonapeptide which will ultimately form part of the mature defensin. researchgate.netasm.org

The combinatorial potential of these precursor subunits is a key driver of theta-defensin isoform diversity. In olive baboons, the four precursor subunits (A, B, C, and D) can theoretically combine in pairs to generate ten different mature theta-defensins. researchgate.netwikipedia.orgnih.gov This process involves the head-to-tail ligation of two nonapeptide units, which can be identical (homodimers) or different (heterodimers). plos.org

While the theoretical number of isoforms is ten, research has so far identified five of these in baboon leukocytes. researchgate.netwikipedia.org Among the observed isoforms is Baboon Theta-Defensin 7 (BTD-7), which is a heterodimer formed from the ligation of subunit A and subunit D. wikipedia.org The generation of multiple isoforms from a limited number of genes provides a significant expansion of the animal's innate immune arsenal, allowing for a broader and more varied response to pathogens. researchgate.netnih.gov

Precursor GeneCorresponding SubunitObserved Mature Isoforms Containing the Subunit
BTD-aABTD-3 (A+A), BTD-1 (A+B), BTD-4 (A+C), BTD-7 (A+D)
BTD-bBBTD-1 (A+B), BTD-2 (B+B)
BTD-cCBTD-4 (A+C)
BTD-d D BTD-7 (A+D)

Evolutionary Pseudogenization in Hominoids and Implications for Gene Expression

The evolutionary history of theta-defensins reveals a fascinating story of gene birth, diversification, and, in some lineages, loss of function.

Theta-defensin genes are believed to have evolved from α-defensin genes in Old World monkeys approximately 40 million years ago. wikipedia.orgphysiology.org However, in the lineage leading to modern hominoids, including humans, chimpanzees, bonobos, and gorillas, these genes have become non-functional pseudogenes. wikipedia.orgnih.gov This inactivation is the result of a single point mutation that introduced a premature stop codon in the signal peptide region of the gene's open reading frame. asm.orgwikipedia.org This mutation prevents the translation of the precursor proteins, and therefore, no mature theta-defensins are produced in these species. nih.gov Interestingly, orangutans possess both intact and silenced theta-defensin genes, suggesting the pseudogenization event occurred after the divergence of the orangutan lineage from the other great apes, roughly 7 million years ago. nih.gov

The implications of this gene loss are a subject of ongoing scientific inquiry. It has been hypothesized that the absence of theta-defensins may have rendered hominids more susceptible to certain pathogens. nih.gov For example, synthetic versions of the human theta-defensin pseudogene product, known as retrocyclins, have been shown to have potent anti-HIV-1 activity. wikipedia.orgnih.gov The evolutionary pressure, or lack thereof, that led to the fixation of this pseudogene is not fully understood, with possibilities ranging from genetic drift to a "less-is-hitchhiking" hypothesis, where the loss of the gene was linked to the selection of a nearby advantageous gene. wikipedia.orggenecards.orgplos.org Despite being transcriptionally silenced, the genetic blueprint for these potent antimicrobial peptides remains remarkably intact within the human genome. nih.gov

Analysis of Premature Stop Codons in Human and Great Ape Genomes

The inability of humans, chimpanzees, and gorillas to produce theta-defensin peptides stems from a premature stop codon in the signal sequence of all theta-defensin pseudogenes. nih.govresearchgate.net This mutation prevents the translation of the theta-defensin precursor protein. asm.org Genetic analyses have revealed that this specific mutation is a single base-pair nonsense mutation that is conserved across these hominid lineages. nih.gov

In contrast, many Old World monkeys, such as rhesus macaques and baboons, as well as some apes like orangutans and siamangs, possess intact theta-defensin genes and produce functional theta-defensin peptides. nih.govasm.org The human genome contains six theta-defensin pseudogenes, with five located on chromosome 8p23 and one on chromosome 1. nih.gov The same premature stop codon is present in all of these, as well as in their homologous genes in chimpanzees and gorillas. nih.gov This shared mutation indicates that the genetic inactivation event occurred in a common ancestor of humans, chimpanzees, and gorillas, after this lineage diverged from the orangutan lineage. nih.gov

The table below summarizes the status of theta-defensin genes across different primate species, highlighting the presence of the premature stop codon.

Primate GroupSpeciesTheta-Defensin Gene StatusPresence of Premature Stop CodonReference
Hominids (Great Apes) Human (Homo sapiens)PseudogeneYes nih.govasm.org
Chimpanzee (Pan troglodytes)PseudogeneYes nih.govasm.org
Gorilla (Gorilla gorilla)PseudogeneYes nih.govasm.org
Orangutan (Pongo pygmaeus)Intact and PseudogeneNo (in intact genes) nih.govasm.org
Lesser Apes Siamang (Symphalangus syndactylus)IntactNo nih.gov
Old World Monkeys Rhesus Macaque (Macaca mulatta)IntactNo nih.govplos.org
Olive Baboon (Papio anubis)IntactNo wikipedia.org

Transcriptional Activity of Theta Defensin Pseudogenes

Despite the presence of a translation-halting premature stop codon, theta-defensin pseudogenes in humans are not genetically silent. nih.gov Research has shown that these pseudogenes are transcribed into messenger RNA (mRNA) in various human tissues. nih.gov This indicates that the regulatory elements controlling the expression of these genes are still functional.

Evidence of theta-defensin mRNA transcripts has been found in several human tissues, demonstrating that the transcriptional machinery recognizes the gene promoters and initiates transcription. nih.govnih.gov The presence of these transcripts without subsequent protein production is a key characteristic of expressed pseudogenes.

The following table details the human tissues where theta-defensin mRNA transcripts have been detected.

Human TissueTranscriptional ActivityReference
Bone MarrowDetected nih.govnih.gov
SpleenDetected nih.govnih.gov
ThymusDetected nih.govnih.gov
TestisDetected nih.govnih.gov
Skeletal MuscleDetected nih.gov

The discovery of these transcripts has led to experimental efforts to "reawaken" the dormant theta-defensin genes. plos.org Studies have shown that by using aminoglycosides to induce a read-through of the premature stop codon, it is possible to produce intact, bioactive theta-defensin peptides (referred to as retrocyclins) from human cells in a laboratory setting. plos.org This confirms that the downstream coding sequence of the pseudogenes remains largely intact and that human cells retain the necessary machinery for processing and cyclizing the precursor peptides. plos.org

Structural Biology and Conformational Dynamics of Theta Defensins

Elucidation of the Cyclic Cystine Ladder (CCL) Motif

Topology and Pairing of Disulfide Bonds (I-VI, II-V, III-IV)

The three disulfide bonds in θ-defensins form a characteristic parallel ladder-like arrangement. nih.gov This specific connectivity pattern involves the six conserved cysteine residues, linking the first cysteine with the sixth (I-VI), the second with the fifth (II-V), and the third with the fourth (III-IV). acs.orgnih.gov This "laddered" topology is a direct consequence of the antiparallel β-sheet structure, with the disulfide bonds acting as rungs connecting the two β-strands. wikipedia.orgresearchgate.net The formation of these specific disulfide pairings is a thermodynamically favored process during the oxidative folding of the peptide, highlighting the inherent stability of the β-sheet structure. nih.gov

Disulfide BondCysteine PairingStructural Role
Bond 1Cys I - Cys VIConnects the N- and C-terminal ends of the β-strands
Bond 2Cys II - Cys VProvides central bracing to the β-sheet structure
Bond 3Cys III - Cys IVReinforces the core of the cyclic cystine ladder

Secondary and Tertiary Structural Elements

The structure of θ-defensins, as determined by solution NMR spectroscopy, is highly constrained and symmetrical. nih.gov It is characterized by a compact, elongated fold approximately 30 Å in length. acs.orgnih.gov

Structural ElementDescriptionKey Features
β-strands Two antiparallel strands forming the core of the molecule.Extended polypeptide chains connected by hydrogen bonds. wikipedia.org
Turns Two turns connecting the ends of the β-strands.Typically type βI′ turns. acs.org
Overall Fold Elongated, flattened, and highly constrained.Stabilized by the cyclic backbone and cystine ladder. nih.gov

Backbone Cyclic Conformation

The head-to-tail cyclization of the 18-residue peptide backbone is a key feature that distinguishes θ-defensins from other mammalian defensins. nih.govnih.gov This cyclization, in conjunction with the disulfide ladder, severely restricts the conformational freedom of the molecule, contributing to its high stability. nih.govrsc.org The cyclic nature of the backbone is believed to play a role in the peptide's resistance to proteases and its ability to remain active in high salt concentrations. researchgate.netiiarjournals.org This rigid, pre-organized structure makes the θ-defensin scaffold an attractive framework for peptide-based drug design. uq.edu.au

Molecular Flexibility and Anisotropic Motion in Solution

More detailed ¹⁵N NMR relaxation analysis has shown that an isotropic model that includes internal motion is the simplest way to fit the experimental data. acs.orgnih.gov This indicates that different parts of the molecule experience varying degrees of motion. nih.gov Specifically, residues located in the turn regions are more flexible than those within the rigid β-sheet core. nih.gov

Dynamic FeatureObservation from NMR Relaxation StudiesImplication
Internal Motion Residues in the turn regions show higher flexibility (lower S² order parameters) than residues in the β-sheets.The core of the molecule is rigid, while the extremities exhibit greater dynamic motion. nih.gov
Overall Motion Data can be fit with an isotropic model, but the elongated shape suggests potential for anisotropic tumbling.The molecule's overall reorientation in solution may not be uniform in all directions. acs.orgnih.gov
Self-Association Theta-defensins can form reversible, concentration-dependent aggregates (e.g., trimers). wikipedia.orgnih.govThis property may influence molecular motion and could be relevant to its biological mechanism. uq.edu.au

Investigating Self-Association and Higher-Order Complex Formation

Theta defensins, a unique class of cyclic antimicrobial peptides, are formed by the ligation of two smaller nine-amino-acid precursors known as demidefensins or subunits. In the olive baboon (Papio anubis), four such precursors have been identified: subunits A, B, C, and D. wikipedia.org These subunits combine to form various mature 18-amino-acid defensins; for instance, Theta defensin (B1577277) subunit D ligates with subunit A to create the heterodimeric peptide known as Baboon Theta Defensin-7 (BTD-7). wikipedia.org The investigation of self-association and the formation of higher-order structures is conducted on these mature, cyclic peptides. This propensity to form complexes is a key characteristic that may be integral to their biological mechanism of action. nih.govrcsb.org

Research has demonstrated that theta defensins, including representative members of the class structurally similar to BTD-7, can self-associate in aqueous solutions. rcsb.org This process is both concentration-dependent and reversible. rcsb.org Techniques such as analytical ultracentrifugation and Nuclear Magnetic Resonance (NMR) diffusion measurements have been employed to characterize this phenomenon. nih.gov Studies on retrocyclin, a humanized theta defensin, suggested the formation of trimers at high concentrations. nih.gov A proposed model for this self-assembly involves the peptides associating along their longitudinal axes, a process potentially facilitated by the arrangement of their disulfide bonds. nih.gov

The biological significance of this self-association is an area of active investigation. One potential role is in their mechanism of antimicrobial and antiviral activity. nih.govrcsb.org For example, the ability of Rhesus Theta Defensin-1 (B1577183) (RTD-1) to form higher-order complexes is linked to its capacity to aggregate and cluster viral particles, such as Human Papillomavirus (HPV). nih.govfrontiersin.org This charge-driven capsid clustering effectively inhibits the virions from binding to their cell surface receptors, thereby neutralizing the threat of infection. nih.govfrontiersin.org This aggregation mechanism, driven by the peptide's inherent charge and structure, underscores the functional importance of forming complexes larger than the monomeric state. nih.gov While the precise structure of these higher-order assemblies is not fully elucidated for all theta defensins, the existing data strongly suggest that oligomerization is a conserved and functionally relevant property of this peptide family.

The following table summarizes key research findings related to the self-association of various theta defensins.

Defensin StudiedExperimental TechniqueKey FindingsPotential Functional Implication
RetrocyclinDensity Ultracentrifugation, NMR DiffusionForms trimers at high concentrations. nih.govMay be integral to the mechanism of action. nih.gov
Representative θ-defensinsNMR SpectroscopyExhibit concentration-dependent and reversible self-association in aqueous solution. rcsb.orgPotential role in antimicrobial bioactivities. rcsb.org
Rhesus Theta Defensin-1 (RTD-1)Dynamic Light Scattering, Transmission Electron MicroscopyInduces aggregation and clustering of Human Papillomavirus (HPV) virions. nih.govfrontiersin.orgInhibition of viral infection by preventing virion binding to cell surface receptors. nih.govfrontiersin.org

Molecular Mechanisms of Biological Activity of Theta Defensins

Interaction with Microbial Cell Membranes

A primary mechanism by which θ-defensins exert their antimicrobial effects is through the direct disruption of microbial cell membranes. wikipedia.org This process is initiated by electrostatic attraction and culminates in the loss of membrane integrity, dissipation of essential ion gradients, and ultimately, cell death. researchgate.net

The initial contact between θ-defensins and a microbial cell is governed by electrostatic forces. nih.gov Microbial membranes are typically rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the cell surface. youtube.com In contrast, θ-defensins are cationic peptides, containing multiple arginine residues that provide a strong positive charge. nih.gov This charge difference facilitates a strong, selective attraction of the peptides to the microbial membrane over the zwitterionic membranes more characteristic of mammalian cells. youtube.comucf.edu

Surface plasmon resonance (SPR) measurements have confirmed that θ-defensins, such as Baboon theta-defensin 2 (BTD-2), show a higher affinity for anionic membranes compared to zwitterionic ones. nih.gov Studies using model bacterial cell membranes composed of a mixture of phosphatidylethanolamine (B1630911) and phosphatidylglycerol have provided detailed insights into this interaction. nih.gov

PeptideModel Membrane CompositionObserved Interaction EffectsReference
Rhesus θ-defensin 1 (RTD-1)3:1 molar mix of phosphatidylethanolamine and phosphatidylglycerol• Increase in surface pressure (+5.5 mN·m⁻¹) • Inserts less deeply into the membrane • Causes extension of lipid acyl chains • Causes a significant increase in the thickness of the lipid headgroup layer nih.gov

These findings indicate that the cationic nature of θ-defensins is crucial for their initial targeting and binding to the negatively charged surfaces of bacterial membranes. nih.govnih.gov

Following the initial electrostatic binding, θ-defensins disrupt the membrane's barrier function. While general models for antimicrobial peptide-induced membrane permeabilization, such as the "barrel-stave" and "toroidal pore" models, have been proposed, the precise mechanism for θ-defensins appears distinct. nih.gov

Unlike many other defensins, θ-defensins are not strongly amphipathic. researchgate.net Neutron reflectivity studies on Rhesus θ-defensin 1 (RTD-1) show that it inserts into the lipid monolayer, causing an extension of the lipid acyl chains and a notable thickening of the lipid headgroup region. nih.gov This suggests a mechanism that perturbs the packing of the lipid headgroups. nih.gov Furthermore, small-angle X-ray scattering experiments have shown that θ-defensins can generate negative saddle-splay curvature in bacterial membrane models. nih.gov This ability to alter membrane curvature is indicative of a potent membrane-disrupting capability that can lead to permeabilization. nih.gov This disruption ultimately results in the formation of pores or defects in the membrane, leading to the leakage of intracellular contents. researchgate.netthebiogrid.org

The permeabilization of the microbial membrane by θ-defensins leads to a rapid collapse of the transmembrane electrochemical gradients that are vital for cell survival. researchgate.net The formation of pores or ion-permeable channels dissipates the membrane potential. researchgate.net This disruption of the membrane's integrity compromises its ability to regulate the flow of ions, leading to a dysregulation of ion homeostasis. nih.gov

While detailed studies on θ-defensins are specific, the general mechanism for defensins involves inducing the efflux of potassium ions (K⁺) and the influx of other ions, such as calcium (Ca²⁺), which perturbs essential cellular processes. nih.govnih.gov This loss of control over ion movement and the depolarization of the membrane are critical events in the bactericidal action of these peptides. researchgate.netnih.gov

Engagement with Non-Membrane Microbial Targets

In addition to membrane disruption, the biological activity of θ-defensins can involve interactions with microbial components other than the cell membrane.

Lipid II is an essential precursor in the biosynthesis of the bacterial cell wall, making it a well-established target for several antibiotics. researchgate.netplos.org A number of defensins from different families, including human α-defensins and fungal defensins, have been shown to bind to Lipid II, thereby inhibiting cell wall synthesis. nih.govplos.orgreactome.org This interaction represents a non-membranolytic mechanism of action. reactome.org While the binding of Lipid II has been firmly established as a target for other classes of defensins, it stands as a plausible, though not yet definitively demonstrated, non-membrane target for θ-defensins as well. nih.govplos.org

Evidence suggests that θ-defensins can cross the compromised bacterial membrane and interfere with intracellular processes. Studies have shown that rhesus θ-defensins can enter the cytosol of E. coli and directly inhibit the activity of the enzyme β-galactosidase. asm.org This finding demonstrates that θ-defensins can modulate microbial metabolic pathways directly. Furthermore, a mechanism proposed for other cationic antimicrobial peptides is the inhibition of the plasma membrane H⁺-ATPase, an enzyme crucial for maintaining cellular ATP levels and ion gradients. nih.gov Such an inhibition would lead to an accumulation of intracellular ATP and a disruption of ion homeostasis, representing another potential mode of metabolic interference by θ-defensins. nih.gov

Modulation of Host Cellular Signaling Pathways (Non-Immunomodulatory Clinical Outcomes)

Theta-defensins, a unique class of cyclic antimicrobial peptides found in Old World monkeys, exert significant influence over host cellular processes beyond their direct antimicrobial actions. nih.govwikipedia.org These peptides can modulate inflammatory responses by targeting key enzymatic pathways involved in cytokine processing and release. nih.govresearchgate.net

A primary mechanism by which theta-defensins regulate inflammation is through the direct inhibition of proteolytic enzymes, particularly Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). nih.govnih.gov TACE is the principal enzyme responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to release its soluble, active form (sTNF). nih.govcore.ac.uk

Research has demonstrated that natural rhesus macaque θ-defensin (RTD) isoforms can regulate the cellular release of sTNF by directly inhibiting TACE. nih.govnih.gov This inhibition is dose-dependent and has been observed in various cell types, including leukocytes and THP-1 monocytes, when stimulated with bacterial components like lipopolysaccharide (LPS). nih.govresearchgate.net Enzymatic analyses have characterized Rhesus Theta Defensin (B1577277) 1 (RTD-1) as a fast-binding, reversible, and non-competitive inhibitor of TACE. nih.govnih.gov The structural integrity of the theta-defensin is crucial for this activity; studies have shown that breaking the cyclic backbone of RTD-1 abrogates its ability to inhibit TACE. nih.govnih.gov In addition to TACE, RTD isoforms have also been shown to inhibit ADAM10, a closely related sheddase. nih.govnih.gov

The inhibitory potency can vary among different theta-defensin isoforms. Despite high sequence conservation, the TACE inhibitory capacity of RTDs 1–5 varies by more than five-fold, which directly correlates with their effectiveness in suppressing TNF release from stimulated immune cells. nih.gov

Table 1: Inhibition of TACE/ADAM17 by Theta-Defensin Isoforms
Theta-Defensin IsoformInhibitory ActionMechanism of InhibitionKey Findings
Rhesus Theta Defensin 1 (RTD-1)Inhibits TACE/ADAM17 and ADAM10Fast-binding, reversible, non-competitiveThe intact macrocyclic structure is essential for inhibitory activity. nih.govnih.gov
Rhesus Theta Defensins 1-5 (RTDs 1-5)Inhibit TACE/ADAM17Dose-dependentInhibitory potency varies among isoforms and correlates with the suppression of TNF release. nih.gov

The inhibition of TACE by theta-defensins leads to significant downstream effects on the production and release of several key pro-inflammatory cytokines. researchgate.net By blocking the activity of TACE, theta-defensins effectively suppress the shedding of soluble TNF-α, a central mediator of inflammation. nih.govplos.org This blockade of TNF release is considered a primary anti-inflammatory effect of these peptides. plos.orgnih.gov

Studies on RTD-1, the most prevalent theta-defensin in rhesus macaques, have shown that it can reduce the levels of a broad range of cytokines and chemokines. plos.orgnih.gov When human blood leukocytes are stimulated with various Toll-like receptor (TLR) agonists, RTD-1 markedly diminishes the secretion of TNF, Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8, also known as CXCL8). plos.orgnih.gov This broad-spectrum suppression of inflammatory mediators highlights the potent immunomodulatory capacity of theta-defensins, which stems from their ability to interfere with fundamental cytokine processing pathways. researchgate.netnih.gov

Table 2: Downstream Effects of Theta-Defensins on Cytokine Release
Theta-DefensinAffected CytokinesObserved EffectCell/System Studied
RTD-1TNF, IL-1α, IL-1β, IL-6, IL-8Reduced secretion/releaseTLR-agonist stimulated human blood leukocytes. plos.orgnih.gov
RTDs 1-5Soluble TNFSuppressed releaseBacteria- or LPS-stimulated blood leukocytes and THP-1 monocytes. plos.orgnih.gov

Antiviral Mechanisms of Action

Theta-defensins exhibit potent antiviral activity against a range of both enveloped and non-enveloped viruses through multiple mechanisms. nih.govfrontiersin.org These include preventing the virus from attaching to and entering host cells, as well as interacting directly with viral particles. wikipedia.orgnih.gov

One of the primary antiviral strategies of theta-defensins is to block the initial step of infection: the attachment of the virus to host cell surface receptors. nih.govasm.org By interfering with this crucial interaction, they prevent the virus from gaining a foothold for entry.

This mechanism has been clearly demonstrated against Herpes Simplex Virus (HSV). The theta-defensin retrocyclin-2 (B1575973), whose sequence is derived from human pseudogenes, effectively protects cervical epithelial cells from HSV-1 and HSV-2 infection by blocking viral attachment. asm.orgnih.gov Further studies revealed that retrocyclin-2 acts as a lectin, binding with high affinity to the viral envelope glycoprotein (B1211001) B (gB), a key protein for HSV attachment. asm.orgnih.gov Similarly, against Human Papillomavirus (HPV), theta-defensins prevent virions from binding to cell surfaces, thereby reducing viral uptake into target epithelial cells. nih.gov

Beyond blocking attachment, theta-defensins can also interfere with the subsequent steps of viral entry and fusion of the viral envelope with the host cell membrane. nih.govnih.gov This has been extensively studied in the context of Human Immunodeficiency Virus (HIV-1). nih.govsemanticscholar.org

Retrocyclin-1, another theta-defensin, inhibits HIV-1 entry by targeting the viral fusion machinery. nih.gov It acts at a late stage in the fusion process, specifically by binding to the gp41 transmembrane glycoprotein. nih.govucf.edu This binding prevents the formation of the six-helix bundle, a critical conformational change in gp41 required for the fusion of the viral and cellular membranes. nih.govsemanticscholar.org This mode of action is distinct from many other entry inhibitors and highlights a novel mechanism for an innate immune molecule. nih.gov Theta-defensins have also been shown to inhibit viral entry for other viruses, including HSV. nih.govasm.org

For non-enveloped viruses, theta-defensins employ a mechanism of direct interaction with the viral capsid, leading to the aggregation or clustering of viral particles. frontiersin.orgnih.gov This action effectively neutralizes the virions and prevents them from successfully infecting host cells.

A prime example of this mechanism is the activity of theta-defensins against high-risk Human Papillomavirus (hrHPV). nih.govnih.gov The prototype theta-defensin, RTD-1, inhibits hrHPV infection by inducing capsid clustering. frontiersin.orgnih.gov This aggregation of virions is driven by the highly cationic (positively charged) nature of the theta-defensin peptide interacting with the viral capsid. nih.gov This charge-driven clustering physically prevents the individual virions from binding to their receptors on the host cell surface, thus inhibiting infection in a dose-dependent manner. nih.gov Nanoparticle tracking analysis and transmission electron microscopy have confirmed that RTD-1 treatment leads to the formation of viral aggregates rather than disrupting individual capsid structures. nih.govresearchgate.net

Table 3: Antiviral Mechanisms of Theta-Defensins
MechanismExample VirusSpecific Theta-DefensinMolecular Target/Action
Inhibition of Viral AdhesionHerpes Simplex Virus (HSV)Retrocyclin-2Binds to viral glycoprotein B (gB), blocking attachment to host cells. asm.orgnih.gov
Interference with Viral FusionHIV-1Retrocyclin-1Binds to gp41, preventing 6-helix bundle formation and membrane fusion. nih.govsemanticscholar.org
Direct Capsid Interaction & AggregationHuman Papillomavirus (HPV)RTD-1Binds to the viral capsid, causing charge-driven clustering/aggregation of virions. frontiersin.orgnih.gov

Biological Roles and Physiological Distribution of Theta Defensins

Contribution to Innate Immune Defenses in Non-Human Primates

Theta-defensins are crucial effector molecules of the innate immune system in Old World monkeys. plos.orgnih.gov Their production in myeloid precursor cells and subsequent storage in mature leukocytes positions them as a ready defense against invading microbes. nih.govnih.gov When phagocytic cells like neutrophils ingest pathogens, theta-defensins are delivered to the phagosome, where they exert their antimicrobial effects directly on the captured organisms. nih.gov This function as a first-line defense is a hallmark of innate immunity. frontiersin.org

Beyond their direct microbicidal activity, theta-defensins also play a role in modulating the host's immune response. Research on Rhesus Theta Defensin-1 (B1577183) (RTD-1), the most abundant isoform in macaques, has shown it can reduce the secretion of several inflammatory cytokines, including TNF, IL-6, and IL-8, by leukocytes when stimulated by bacterial components. plos.org This suggests that in addition to killing pathogens, theta-defensins help regulate the inflammatory cascade, which is a critical aspect of a balanced innate immune response. plos.org

Spectrum of Antimicrobial Activity Against Diverse Pathogens (Bacteria, Fungi, Viruses, Protozoa)

Theta-defensins exhibit potent, broad-spectrum antimicrobial activity in vitro against a wide array of pathogens. nih.govgoogle.comresearchgate.net Their efficacy extends across different biological kingdoms, encompassing bacteria, fungi, viruses, and protozoa. plos.orggoogle.com The cyclic structure of theta-defensins is essential for many of their antimicrobial properties, with linear analogs showing markedly reduced activity. nih.gov Studies on various baboon theta-defensins (BTDs) have shown that while all isoforms possess antimicrobial capabilities, their specific activities can vary significantly, suggesting they contribute differentially to host defense against diverse pathogens. nih.govasm.org

The antimicrobial action is often mediated through the disruption of microbial cell membranes or, in the case of some viruses, by interfering with viral entry into host cells. wikipedia.orggoogle.com

Pathogen TypeTarget Organism ExamplesSupporting Sources
Gram-Positive BacteriaStaphylococcus aureus, Listeria monocytogenes google.comiiarjournals.org
Gram-Negative BacteriaEscherichia coli, Salmonella typhimurium google.comiiarjournals.org
FungiCandida albicans, Cryptococcus neoformans google.comasm.org
Viruses (Enveloped)Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV-1) wikipedia.orgnih.govgoogle.com
ProtozoaGiardia lamblia, Acanthamoeba sp. google.com

Cellular and Tissue Localization in Primate Organisms (e.g., Leukocytes, Bone Marrow, Neutrophils)

The production and storage of theta-defensins are localized to specific cells and tissues associated with the myeloid lineage of the immune system. nih.govnih.gov The primary site of theta-defensin synthesis is the bone marrow. nih.govresearchgate.net They are expressed early in myelopoiesis, with their presence detected in immature myeloid cells such as myeloblasts, as well as in later-stage band and segmented neutrophils within the bone marrow. nih.govnih.gov

In peripheral circulation, theta-defensins are found in leukocytes, specifically within the cytoplasmic granules of neutrophils and monocytes. plos.orgnih.govasm.org They are not observed in other types of white blood cells like eosinophils or lymphocytes. nih.gov This specific localization within the granules of phagocytic cells is consistent with their role as antimicrobial agents that are deployed upon the engulfment of pathogens. nih.gov

Tissue / Cell TypeSpecific Location / DetailsSupporting Sources
Bone MarrowPrimary site of synthesis; expressed in myeloblasts and neutrophilic progenitors. nih.govnih.govnih.govresearchgate.net
Peripheral Blood LeukocytesFound in circulating white blood cells. plos.orgnih.govasm.org
NeutrophilsLocalized to cytoplasmic granules. nih.govnih.gov
MonocytesLocalized to cytoplasmic granules. nih.govplos.orgnih.gov

Evolutionary Perspectives and Phylogenetic Analysis of Theta Defensins

Origins and Divergence of Defensin (B1577277) Gene Families

Defensins are a widespread family of small, cationic, cysteine-rich peptides that are a fundamental component of the innate immune system in a vast range of organisms. frontiersin.org In primates, defensins are categorized into three main subfamilies: alpha (α), beta (β), and theta (θ), distinguished by the arrangement of their disulfide bonds. nih.govnih.gov Phylogenetic analyses indicate that β-defensins are the ancestral lineage from which both α- and θ-defensins evolved. nih.govresearchgate.net The divergence of α-defensins from the β-defensin family occurred at some point in mammalian evolution. researchgate.net

Theta-defensins are the most recently identified and are considered extremely divergent members of the defensin superfamily. wikipedia.org They are believed to have emerged from α-defensin genes approximately 40 million years ago in Old World monkeys. wikipedia.org This evolutionary leap involved a significant mutation where a pre-existing α-defensin gene was truncated, leading to the unique bipartite structure of theta-defensin precursors. merckmillipore.comnih.gov This truncation resulted in two halves, each encoded by a separate gene segment, which are later post-translationally ligated to form the mature, cyclic theta-defensin. wikipedia.orgnih.gov

Comparative Genomics of Theta Defensin Genes Across Primate Lineages

The distribution of functional theta-defensin genes is notably restricted to Old World monkeys. nih.gov Comparative genomic studies have revealed a clear demarcation in the presence and functionality of theta-defensin genes (DEFT) across different primate lineages. Intact, functional DEFT genes have been identified in several Old World monkeys, including rhesus macaques (Macaca mulatta) and olive baboons (Papio anubis). wikipedia.orgnih.gov Orangutans (Pongo pygmaeus) and gibbons (Hylobates syndactylus) also possess intact DEFT genes. wikipedia.orgmerckmillipore.com

In stark contrast, theta-defensin genes are absent in New World monkeys and prosimians. merckmillipore.comnih.gov Perhaps most intriguingly, in great apes (humans, chimpanzees, bonobos, and gorillas), the theta-defensin genes exist as non-functional pseudogenes. nih.govresearchgate.netwikipedia.org These pseudogenes are transcribed into mRNA but are not translated into protein due to a premature stop codon in the signal peptide region of the precursor sequence. merckmillipore.complos.org This inactivating mutation is consistent across these hominid species, suggesting it occurred in a common ancestor after the divergence of the orangutan lineage. nih.govnih.gov For instance, the human genome contains six theta-defensin pseudogenes, with five located on chromosome 8p23 and one on chromosome 1. merckmillipore.comnih.gov

The table below summarizes the status of theta-defensin genes across various primate species, highlighting the evolutionary divergence.

Primate LineageSpecies ExampleTheta-Defensin Gene StatusNumber of Precursor Genes/Pseudogenes
Old World Monkeys Rhesus macaque (Macaca mulatta)Functional2 (RTD-1, RTD-2)
Olive baboon (Papio anubis)Functional4 (BTD-a, BTD-b, BTD-c, BTD-d)
Lesser Apes Siamang (Hylobates syndactylus)Functional2
Great Apes Orangutan (Pongo pygmaeus)Functional and Pseudogenes4
Human (Homo sapiens)Pseudogenes6 (ψDEFT)
Chimpanzee (Pan troglodytes)PseudogenesHomologues to human pseudogenes
Gorilla (Gorilla gorilla)PseudogenesHomologues to human pseudogenes
New World Monkeys VariousAbsent0
Prosimians VariousAbsent0

Mechanisms of Gene Duplication and Diversification

The diversity of theta-defensins within a single species is a direct result of gene duplication and subsequent diversification. This evolutionary mechanism allows for the generation of multiple gene copies, which can then accumulate mutations and evolve new or specialized functions. nih.gov In Old World monkeys, the theta-defensin precursor genes have undergone duplication, leading to a repertoire of subunits that can combine to form a variety of mature peptides.

For example, the olive baboon has four distinct theta-defensin precursor genes, encoding subunits A, B, C, and D. wikipedia.org Theoretically, these four subunits could combine to produce ten different mature theta-defensins (four homodimers and six heterodimers). However, only five have been observed, indicating some level of regulated or preferential processing. wikipedia.org Similarly, the rhesus macaque has two precursor genes, which can form three different mature theta-defensins (two homodimers and one heterodimer), with the heterodimeric form being the most abundant. wikipedia.org

This process of gene duplication followed by sequence divergence has allowed for the rapid evolution of a diverse array of antimicrobial peptides, presumably enabling these primates to better respond to specific microbial challenges in their environments. nih.govresearchgate.net The variation in the number of arginine residues and differences in the β-turn region contribute to the functional diversity of these peptides. nih.gov

Convergent Evolution of Antimicrobial Peptide Folds

Convergent evolution is a process where unrelated organisms independently evolve similar traits as a result of having to adapt to similar environments or ecological niches. In the context of antimicrobial peptides, the defensin fold, characterized by a stable, disulfide-rich core, has proven to be a highly successful structural scaffold that has been exploited by evolution on multiple occasions. nih.gov

The cyclic nature of theta-defensins, which is crucial for their stability and activity, is another example of a trait that has appeared in other organisms through convergent evolution. researchgate.net For instance, cyclotides in plants and other cyclic peptides in bacteria and fungi also possess a circular backbone, which confers enhanced stability. This suggests that the evolutionary pressures to develop potent and stable antimicrobial defenses have led to the independent emergence of similar structural solutions in disparate branches of life. Recent studies have documented a surprisingly high rate of convergent evolution in AMP genes across diverse species, highlighting the adaptive significance of specific amino acid variants. nih.gov

Synthetic Biology and Recombinant Production Methodologies for Research

Chemical Synthesis of Theta Defensins (e.g., Solid Phase Peptide Synthesis)

The chemical synthesis of theta-defensins, such as Rhesus θ-defensin-1 (RTD-1), has been instrumental in enabling detailed studies of their structure and function. researchgate.netresearchgate.net Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling the linear peptide precursors of these molecules. nih.govasm.orgpnas.org The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. wpmucdn.combachem.com

A common approach utilizes Fmoc (9-fluorenylmethoxy carbonyl) chemistry. researchgate.netasm.org Once the linear peptide sequence is assembled, it is cleaved from the resin. asm.org A significant challenge in theta-defensin synthesis is the dual requirement of forming a cyclic backbone and establishing three correct disulfide bonds. nih.gov

An efficient "one-pot" strategy has been developed that combines the cyclization and folding of the linear precursor. researchgate.net This method often employs a version of native chemical ligation (NCL) for the backbone cyclization. researchgate.netresearchgate.net NCL involves the reaction between a C-terminal thioester on the peptide and an N-terminal cysteine residue, which, after an intramolecular rearrangement, forms a native peptide bond, thus cyclizing the peptide. nih.govuliege.be The concurrent formation of the three disulfide bonds into the correct, stable "cystine ladder" motif can be facilitated by using specific redox conditions, such as a reduced glutathione (B108866) system. researchgate.netnih.gov This approach has proven to be highly efficient, yielding natively folded theta-defensins with minimal need for purification. researchgate.netresearchgate.net

The success of chemical synthesis has not only provided access to natural theta-defensins but has also opened the door to the creation of various analogs for structure-activity relationship studies. nih.govnih.gov

Development and Optimization of Bacterial Expression Systems for Folded Peptides

While chemical synthesis is powerful, recombinant production in bacterial systems like Escherichia coli offers a cost-effective and scalable alternative for producing theta-defensins. nih.govunits.it However, producing these small, cyclic, and disulfide-rich peptides in bacteria presents unique challenges, including the proper folding and formation of the cyclic backbone. nih.govunits.it To overcome these hurdles, researchers have adapted protein splicing and ligation techniques for in-cell production. nih.gov

A key strategy for the recombinant production of cyclic theta-defensins is the use of intramolecular native chemical ligation (NCL). researchgate.netnih.gov This approach mimics the chemical synthesis strategy but is engineered to occur within the bacterial cell or in vitro after protein expression. The theta-defensin sequence is expressed as a precursor protein, typically fused to a self-cleaving intein domain. nih.gov This process requires an N-terminal cysteine residue and a C-terminal α-thioester function within the same polypeptide chain. nih.gov The N-terminal cysteine's thiol group attacks the C-terminal thioester, leading to a spontaneous S-to-N acyl shift that forms a stable peptide bond, thereby cyclizing the backbone. researchgate.net This method has been successfully used for the recombinant production of several backbone-cyclized polypeptides. nih.gov

Modified protein-splicing units, or inteins, are central to the successful bacterial expression of cyclic theta-defensins. researchgate.netnih.gov Inteins are protein segments that can excise themselves from a precursor protein while ligating the flanking sequences (exteins). nih.govwikipedia.org For the production of cyclic peptides, this process is engineered to perform an intramolecular ligation. nih.gov

The theta-defensin precursor is often expressed as a fusion protein with an intein. nih.gov Upon induction, the intein facilitates the creation of a C-terminal thioester on the target peptide. This thioester is then available for nucleophilic attack by the N-terminal cysteine of the peptide, leading to cyclization via NCL. researchgate.netoup.com Researchers have optimized this system by using engineered inteins that enhance the efficiency of the cleavage and ligation reactions. nih.gov Split-intein systems have also been developed, where two inactive intein fragments are fused to the N- and C-termini of the target peptide. researchgate.net The association of these fragments reconstitutes the splicing activity, leading to the cyclization of the target peptide. nih.govresearchgate.net These intein-mediated strategies have not only enabled the production of folded theta-defensins in E. coli but also opened possibilities for creating genetically encoded libraries of cyclic peptides for screening purposes. nih.govnih.gov

The table below summarizes key findings from studies on the recombinant production of RTD-1 in E. coli.

Precursor ConstructExpression ConditionsCyclization MethodYield of Purified PeptideReference
RTD-intein precursorIn vitro with GSHIntramolecular NCL~10 µg/L of culture nih.gov
RTD-C7 in Origami2(DE3)In vivo, overnight at RTIntein-mediated~22 µg/L of culture nih.gov

Rational Design and Engineering of Theta Defensin (B1577277) Analogs and Mimetics for Functional Studies

The stable and constrained structure of theta-defensins makes them an attractive scaffold for peptide drug design. nih.govnih.gov Rational design and engineering have been employed to create analogs and mimetics to probe their mechanism of action, enhance their antimicrobial or antiviral properties, and introduce novel bioactivities. nih.govusc.edu

Chemical synthesis, particularly SPPS, provides the flexibility to incorporate non-standard amino acids, modify the peptide backbone, and create a wide range of analogs. nih.gov For example, analogs of retrocyclin, a human theta-defensin pseudogene product, have been synthesized to improve its anti-HIV activity. pnas.orgnih.gov One such analog, RC-101, was created by substituting an arginine residue with lysine (B10760008) to facilitate labeling and functional studies without compromising the peptide's structure or activity. pnas.orgpnas.org

Engineering efforts have also focused on creating simplified theta-defensin analogs that retain biological activity but are easier to synthesize. nih.gov Furthermore, the theta-defensin scaffold has been used to display non-native bioactive epitopes. For instance, the integrin-binding Arg-Gly-Asp (RGD) sequence was grafted into the loops of RTD-1, resulting in potent and selective integrin-binding activity. nih.gov This demonstrates the potential of using the theta-defensin framework to develop targeted therapeutics. nih.gov In silico approaches, such as molecular docking, are also being used to design new theta-defensin peptides with optimized properties. nih.gov

The following table highlights examples of rationally designed theta-defensin analogs and their intended purpose.

Analog/MimeticModificationPurpose of DesignReference
RC-101Arg9 to Lys9 substitution in retrocyclinFacilitate labeling for functional studies, potent anti-HIV activity pnas.orgpnas.org
RGD-containing RTD-1Insertion of Arg-Gly-Asp (RGD) sequence into loopsConfer novel integrin-binding activity nih.gov
MTD12813Bioengineered analog of RTD-1Enhanced immune-stimulatory and antibacterial activity usc.edu
Arg and Trp-rich RTD-1 analogFull sequence amino acid scanningPotent inhibitor of anthrax lethal factor protease nih.gov

Advanced Methodologies for Structural and Functional Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination and Dynamics Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the solution-state structure and dynamic properties of theta defensins. Unlike crystallography, NMR allows for the characterization of molecules in a solution environment that more closely mimics their physiological state.

Structures of several naturally occurring and modified theta-defensins have been determined using NMR, revealing a characteristic β-sheet structure cross-braced by three disulfide bonds, a motif known as the cyclic cystine ladder. nih.gov This structural framework is crucial for the stability and activity of these peptides. uq.edu.au An early NMR structure of rhesus theta-defensin 1 (RTD-1) suggested a degree of flexibility in the peptide's turn regions, as indicated by broadened NMR signals. nih.gov However, more recent high-resolution NMR studies of other theta-defensins, such as HTD-2 (retrocyclin-2), suggest that the core structure is more rigid and well-defined than initially thought. rcsb.org

Theta Defensin (B1577277)PDB IDMethodKey Structural Features
RTD-11HVZNMRFirst theta-defensin structure, suggested flexibility in turn regions. nih.govnih.gov
BTD-22LYENMRSymmetrical theta-defensin, well-defined cyclic cystine ladder. nih.govnih.gov
HTD-2 (Retrocyclin-2)2LZINMRHigh-resolution structure, suggests a more rigid and defined structure than initially thought. rcsb.orgnih.gov

X-ray Crystallography for High-Resolution Structural Elucidation

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. youtube.comlibretexts.orgyoutube.com The process involves crystallizing the molecule of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed atomic model can be built. libretexts.org

While NMR spectroscopy has been the predominant method for determining the structures of theta-defensins, X-ray crystallography has provided high-resolution insights into the broader defensin family. For instance, the crystal structures of human α-defensins HNP-3, HNP-4, HD5, and HD6 have been solved, revealing characteristic dimeric arrangements. nih.govnih.gov Similarly, the high-resolution structure of human β-defensin-1 (hBD1) has been determined in two different crystal forms. researchgate.net

Specific to theta-defensins, the racemic crystal structure of baboon theta-defensin-2 (BTD-2) has been solved at a resolution of 1.45 Å. rcsb.org This high-resolution structure revealed a novel oligomeric form, where the molecules assemble into a larger supramolecular state that spans the crystal lattice. rcsb.org This assembly features a "steric-zipper" motif, which is commonly observed in amyloid-forming peptides, suggesting a potential link between the structural properties of antimicrobial and amyloid peptides. rcsb.org The scarcity of theta-defensin crystal structures highlights the challenges in crystallizing these small, cyclic peptides.

DefensinPDB IDResolution (Å)Key Structural Insights
Baboon Theta Defensin-2 (BTD-2)5INZ1.45Revealed a novel fibril-like supramolecular assembly with a steric-zipper motif. rcsb.org
Human Neutrophil Peptide 3 (HNP-3)Not specified in text1.9Amphiphilic dimer with a dimeric beta-sheet architecture. nih.gov
Human α-defensin 4 (HNP4)1ZMMNot specified in textForms characteristic dimers, similar to other human α-defensins. nih.gov

Biophysical Techniques for Membrane Interaction Studies (e.g., Lipid Vesicles, Planar Bilayers, Surface Plasmon Resonance)

The antimicrobial and antiviral activities of theta-defensins are predicated on their ability to interact with and disrupt microbial or viral membranes. A variety of biophysical techniques are employed to characterize these interactions in detail.

Lipid Vesicles: Model membranes, such as lipid vesicles (liposomes), are widely used to study how peptides like theta-defensins permeabilize membranes. nih.govmdpi.com These studies have shown that defensins can bind to vesicles containing anionic lipids, such as phosphatidylglycerol, through initial electrostatic interactions. nih.govnih.gov By encapsulating fluorescent dyes within these vesicles, leakage assays can be performed to determine the extent and kinetics of membrane permeabilization induced by the peptide. nih.gov Such studies have demonstrated that theta-defensins are selective for anionic membranes over zwitterionic membranes, which is a key factor in their specificity for microbial over host cells. nih.gov

Planar Bilayers: Tethered bilayer lipid membranes (tBLMs) provide a more stable platform for studying peptide-membrane interactions. mdpi.com This technique allows for the measurement of changes in membrane capacitance and conductance upon peptide binding and insertion, providing insights into pore formation and membrane disruption mechanisms. mdpi.com

Surface Plasmon Resonance (SPR): SPR is a sensitive, real-time, and label-free technique used to measure the binding affinity and kinetics of molecules. nih.govresearchgate.netmonash.edu In the context of theta-defensins, SPR has been instrumental in quantifying their binding to different types of lipid bilayers immobilized on a sensor chip. nih.govmdpi.com These measurements have confirmed that baboon theta-defensin-2 (BTD-2) has a higher affinity for anionic membranes compared to zwitterionic membranes. nih.gov Furthermore, SPR studies have suggested that the number of disulfide bonds in theta-defensin analogues does not significantly affect their membrane-binding affinity. nih.gov

Other techniques such as differential scanning calorimetry, X-ray scattering, and oriented circular dichroism have also provided valuable data, indicating that theta-defensins can induce negative saddle-splay curvature in bacterial membrane models, a characteristic of membrane disruption. nih.gov Solid-state NMR studies have also been used to determine the orientation of theta-defensins within lipid bilayers. ucf.edu

Mass Spectrometry for Peptide Sequence Verification and Post-Translational Modification Analysis

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides and proteins, providing precise mass measurements that can be used to verify amino acid sequences and identify post-translational modifications (PTMs).

The primary sequences of theta-defensins isolated from natural sources have been confirmed using techniques such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). nih.gov For example, the sequences of PhTD-1 and PhTD-3, isolated from hamadryas baboon leukocytes, were determined by MALDI-MS and found to be identical to BTD-1 and BTD-3, respectively. nih.gov Similarly, MALDI-Time of Flight (TOF) MS has been used to analyze proteolytic fragments of synthetic theta-defensins to confirm their structure. google.com

Theta-defensins are biosynthesized through an unusual pathway involving the ligation of two nine-residue precursor peptides, called demidefensins. nih.gov This process also involves the formation of three disulfide bonds and the cyclization of the peptide backbone. Mass spectrometry is a key technique to confirm that these complex post-translational modifications have occurred correctly. By comparing the experimentally measured mass of the mature theta-defensin with the theoretical mass calculated from its amino acid sequence and known modifications, researchers can verify the integrity of the final product. Any deviation from the expected mass could indicate incomplete processing, alternative modifications, or degradation. While specific PTMs beyond disulfide bond formation and cyclization are not extensively documented for theta-defensins, MS provides the capability to detect any such modifications, for instance, amidation of the C-terminus, which is common in other antimicrobial peptides.

Genetic Engineering Approaches for Investigating Gene Expression and Regulation (e.g., Reporter Gene Assays)

Genetic engineering techniques are crucial for understanding the expression and regulation of the genes that encode the precursor peptides of theta-defensins (DEFT genes).

Reporter Gene Assays: Reporter gene assays are a powerful tool for studying the activity of gene promoters. mdpi.com In this approach, the promoter region of a DEFT gene would be cloned upstream of a reporter gene (e.g., luciferase or green fluorescent protein) in an expression vector. This construct is then introduced into a suitable cell line. The expression level of the reporter gene, which can be easily measured, serves as a proxy for the activity of the DEFT gene promoter. By exposing the cells to various stimuli (e.g., bacterial components, cytokines), researchers can identify the factors that upregulate or downregulate the transcription of theta-defensin genes.

Analysis of Gene Expression: Techniques like Northern blot analysis and quantitative reverse transcription PCR (qRT-PCR) have been used to determine the tissue distribution and expression levels of theta-defensin transcripts. For instance, Northern blot analysis showed that rhesus theta-defensin-1 (RTD-1) transcripts are abundant in the bone marrow of rhesus macaques. ucf.edu In humans, while the theta-defensin gene is a pseudogene due to a premature stop codon, transcripts have been detected in bone marrow and spleen. ucf.edunih.govuvio.bio In one study, a drug was used to induce read-through of this stop codon, demonstrating a form of post-transcriptional manipulation to produce the peptide. uvio.bio Furthermore, PCR arrays have been utilized to study the host response to theta-defensins by analyzing the differential expression of genes involved in inflammation and immunity following treatment with RTD-1. asm.org These genetic engineering and molecular biology approaches are essential for unraveling the regulatory networks that control the expression of theta-defensin subunits.

Computational and Theoretical Approaches in Theta Defensin Research

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In θ-defensin research, MD simulations provide atomic-level insights into the mechanisms by which these cyclic peptides interact with and disrupt microbial cell membranes, a key aspect of their antimicrobial activity. wikipedia.orgbohrium.commdpi.com

MD studies typically model a segment of a target membrane (e.g., a bacterial inner or outer membrane mimic) and one or more θ-defensin molecules. By simulating the system's evolution over nanoseconds to microseconds, researchers can observe the initial binding events, peptide conformational changes, and subsequent membrane perturbation.

Detailed Research Findings:

Initial Electrostatic Interactions: Simulations show that the initial contact between the cationic θ-defensins and the anionic microbial membrane is driven by strong electrostatic attractions. The positively charged arginine residues on the peptide are crucial for this initial binding to the negatively charged lipid headgroups, such as phosphatidylglycerol (POPG), which are abundant in bacterial membranes. mdpi.com

Peptide Insertion and Orientation: Following initial binding, MD simulations can reveal how the peptide inserts itself into the lipid bilayer. The rigid, β-sheet structure of θ-defensins, stabilized by the cyclic cystine ladder, influences their mode of insertion. researchgate.net Simulations can track the orientation and depth of penetration of the peptide within the membrane core.

Membrane Disruption Mechanisms: A primary focus of MD simulations is to elucidate the mechanism of membrane disruption. Different models of antimicrobial peptide action, such as the "barrel-stave," "toroidal pore," or "carpet" models, can be investigated. mdpi.com For θ-defensins, simulations can help determine whether they form stable pores that lead to leakage of cellular contents or disrupt the membrane in a more detergent-like manner. researchgate.net

Role of Self-Association: Solution NMR studies have shown that θ-defensins can self-associate into larger oligomers. rcsb.org MD simulations can explore how this self-association behavior is modulated by the membrane environment and whether oligomerization is a prerequisite for pore formation or other disruptive activities.

Simulation AspectKey Findings and InsightsPrimary Driving Forces
Peptide-Membrane BindingInitial rapid association of the peptide with the membrane surface.Electrostatic attraction between cationic peptide residues (e.g., Arginine) and anionic lipid headgroups.
Peptide InsertionPenetration of hydrophobic residues into the lipid core while maintaining interaction of charged residues with the headgroup region.Hydrophobic effect and amphipathic nature of the peptide.
Membrane PerturbationDisruption of lipid packing, thinning of the bilayer, and formation of water channels or pores.Peptide aggregation within the membrane and electrostatic repulsion between lipid headgroups.
OligomerizationPeptides may form dimers or higher-order oligomers at the membrane surface or within the bilayer, potentially preceding pore formation.Peptide-peptide interactions, often mediated by specific residue contacts.

Quantum-Chemical Analysis of Electronic Structure and Reactivity

Quantum chemistry provides a framework for understanding the electronic structure and reactivity of molecules based on the principles of quantum mechanics. While computationally more intensive than classical methods like MD, quantum-chemical analyses can offer profound insights into the intrinsic properties of θ-defensins that govern their biological activity. researchgate.net

These studies can calculate properties such as molecular orbital energies, electrostatic potential maps, and the reactivity of specific atoms or functional groups. This information is critical for understanding the precise nature of the non-covalent interactions between the peptide and its targets.

Detailed Research Findings:

Electrostatic Potential Mapping: Quantum-chemical calculations can generate detailed maps of the molecular electrostatic potential (MEP) on the surface of θ-defensin molecules. These maps visually represent the charge distribution, highlighting the strongly positive regions associated with arginine side chains that are critical for interacting with negatively charged microbial surfaces.

Interaction Energy Decomposition: When studying the interaction of a θ-defensin with a model of a lipid headgroup or another molecule, quantum-chemical calculations can decompose the total interaction energy into distinct components, such as electrostatic, polarization, charge-transfer, and dispersion forces. This analysis provides a quantitative understanding of the nature of the binding forces.

Quantum-Chemical MethodApplication in θ-Defensin ResearchKey Insights Provided
Density Functional Theory (DFT)Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential.Identifies regions of high and low electron density, predicting sites for electrophilic and nucleophilic attack and electrostatic interactions.
Ab initio methods (e.g., Hartree-Fock, Møller-Plesset)High-accuracy calculation of interaction energies and geometric parameters for small fragments of the system.Provides benchmark data for understanding the fundamental nature of peptide-lipid interactions.
Energy Decomposition Analysis (EDA)Partitioning the total interaction energy between the peptide and its target into physically meaningful components.Quantifies the relative contributions of electrostatic, polarization, and dispersion forces to binding affinity.

Protein Structure Prediction and Homology Modeling of Isoforms and Variants

While the structures of several θ-defensins have been determined experimentally using NMR spectroscopy, computational structure prediction remains a vital tool. rcsb.org It is particularly useful for modeling the structures of newly discovered isoforms or computationally designed variants for which experimental data is not yet available.

Homology modeling is a common approach where the known three-dimensional structure of a related protein (the template) is used to model the structure of the target protein. Given the conserved structural scaffold of θ-defensins, this method is well-suited for this family of peptides. nih.gov

Detailed Research Findings:

Modeling of Natural Isoforms: In species like the olive baboon, multiple θ-defensin precursor genes (encoding subunits A, B, C, and D) can combine to form a variety of mature peptides. wikipedia.org Homology modeling can be used to quickly generate plausible 3D structures for all possible dimeric combinations (e.g., A+D, which forms BTD-7), allowing for comparative structural analysis and hypothesis generation regarding their functional differences. wikipedia.org

Structure-Based Drug Design: Computational modeling is instrumental in designing novel θ-defensin analogs with enhanced or modified activities. For instance, researchers have used in silico approaches to model the interaction of θ-defensins with viral proteins, such as the furin enzyme, to predict their potential as antiviral agents. nih.gov Based on these models, new peptide sequences can be designed and their structures predicted to optimize binding affinity and specificity.

Modeling TechniqueDescriptionApplication to θ-Defensins
Homology ModelingBuilds a 3D model of a target protein based on its sequence similarity to a protein with a known experimental structure.Predicting the structures of isoforms like BTD-7 (A+D subunits) using known structures like RTD-1 as a template. wikipedia.orgnih.gov
De Novo PredictionPredicts protein structure from sequence alone, without relying on a template structure. Often used for small peptides.Modeling novel, designed θ-defensin analogs that may have sequences divergent from known structures. nih.gov
Molecular DockingPredicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Simulating the binding of θ-defensins to target proteins (e.g., viral enzymes) to predict inhibitory activity. nih.govresearcher.life

Bioinformatics and Comparative Genomics for Defensin (B1577277) Gene Identification and Annotation

Bioinformatics and comparative genomics are essential for identifying and understanding the evolution of θ-defensin genes across different species. These approaches leverage the vast amounts of sequence data available in public databases to find new defensin genes, trace their evolutionary history, and understand why they have been inactivated in some primate lineages, including humans. researchgate.netphysiology.org

By comparing the genomes of different species, researchers can identify conserved regions (synteny) that are likely to contain genes of the same family. physiology.org Specialized search algorithms are used to scan entire genomes for sequences that encode the characteristic features of defensins, such as the conserved cysteine motif.

Detailed Research Findings:

Identification of Novel Defensin Genes: Computational search strategies using tools like BLAST and Hidden Markov Models (HMMs) have been successfully employed to scan entire genomes, leading to the discovery of numerous new defensin genes in various mammalian species. researchgate.netphysiology.org This approach can be applied to newly sequenced primate genomes to identify novel θ-defensin genes or their pseudogene remnants.

Annotation of Pseudogenes: In humans and great apes, θ-defensin genes exist as non-functional pseudogenes due to the presence of a premature stop codon in the signal peptide-coding region. nih.govuvio.bioplos.org Bioinformatics tools are crucial for aligning the DNA sequences from different species, identifying these mutations, and confirming the pseudogene status. This analysis has been fundamental to understanding the inactivation of θ-defensins during primate evolution.

Evolutionary Analysis: By comparing the sequences of θ-defensin genes and pseudogenes across Old World monkeys and apes, researchers can construct phylogenetic trees to trace their evolutionary origins. These analyses have shown that θ-defensins likely evolved from α-defensin genes that were truncated. wikipedia.org Comparative genomics helps pinpoint when in evolutionary history the gene duplication and subsequent inactivation events occurred.

Bioinformatics Tool/ApproachFunctionApplication in θ-Defensin Research
BLAST (Basic Local Alignment Search Tool)Finds regions of local similarity between sequences.Searching newly sequenced genomes for sequences similar to known θ-defensin genes. physiology.org
HMM (Hidden Markov Models)A statistical model used to find sequences with conserved structural motifs, even with low sequence identity.Identifying new defensin family members that may be too divergent to be found by BLAST alone. researchgate.net
Multiple Sequence Alignment (MSA)Aligns three or more biological sequences to identify conserved regions.Aligning θ-defensin gene sequences from different primates to identify conserved regions and mutations like premature stop codons. plos.org
Phylogenetic AnalysisThe study of evolutionary relationships among groups of organisms or genes.Reconstructing the evolutionary history of θ-defensin genes and their relationship to α- and β-defensins. wikipedia.org

Emerging Research Avenues and Future Directions

In-depth Characterization of Specific Theta Defensin (B1577277) Isoforms and Their Unique Roles (including contributions from Subunit D)

Theta defensins are expressed as a variety of isoforms, which arise from the combination of different precursor subunits. In the olive baboon (Papio anubis), four precursor cDNAs (BTD-a, BTD-b, BTD-c, and BTD-d) give rise to subunits A, B, C, and D, respectively. These subunits can theoretically combine to form ten different theta-defensin isoforms (BTD-1 to BTD-10) nih.govnih.gov. However, only five of these have been isolated and characterized from baboon leukocytes: BTD-1 (A+B), BTD-2 (B+B), BTD-3 (A+A), BTD-4 (A+C), and BTD-7 (A+D) nih.govnih.govwikipedia.org.

The existence of these multiple isoforms suggests that they may have distinct biological roles, contributing to a broad and nuanced host defense system. Research has shown that despite a high degree of sequence conservation, the antimicrobial activities of these isoforms can vary significantly nih.govnih.gov. For instance, studies comparing the microbiostatic and microbicidal activities of synthetic BTD-1, -2, -3, -4, and -7 have revealed differences in their efficacy against various pathogens nih.gov.

Table 1: Microbiostatic Activities of Baboon Theta Defensin Isoforms

Organism BTD-1 BTD-2 BTD-3 BTD-4 BTD-7
Escherichia coli ++ +++ +++ + ++
Staphylococcus aureus +++ +++ +++ +++ +++
Candida albicans ++ +++ ++ + ++

Data is a qualitative representation of the zone of clearing in an agar (B569324) diffusion assay, with '+' indicating a smaller zone and '+++' indicating a larger zone of inhibition.

**Table 2: Microbicidal Activities of Baboon Theta Defensin Isoforms against *Candida albicans***

Concentration (µg/ml) BTD-1 BTD-2 BTD-3 BTD-4 BTD-7
4 + +++ + - +
8 ++ +++ ++ - +++

Data represents the degree of killing, with '-' indicating no significant killing and '+++' indicating >3 log units of killing.

As the tables illustrate, BTD-2 and BTD-7 (the isoform containing subunit D) demonstrated significant activity against Candida albicans at a concentration of 8 µg/ml nih.gov. The variation in activity among isoforms highlights the importance of in-depth characterization of each, including those containing subunit D, to understand their unique contributions to host defense. Future research will likely focus on elucidating the specific structure-function relationships that underpin these differences, potentially revealing specialized roles for each isoform in combating different types of pathogens or in modulating the immune response in distinct ways.

Delineation of Novel Intracellular Signaling Pathways Modulated by Theta Defensins

Beyond their direct antimicrobial effects, theta defensins are known to possess immunomodulatory properties. A significant area of emerging research is the detailed mapping of the intracellular signaling pathways that these peptides influence. It has been established that theta defensins can suppress the production of pro-inflammatory cytokines, a key aspect of their immunomodulatory function nih.govnih.gov.

This suppression has been linked to the inhibition of critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways asm.org. For example, rhesus theta defensin-1 (B1577183) (RTD-1) has been shown to inhibit these pathways, which are central to the inflammatory response asm.org. The anti-inflammatory effects of different rhesus theta defensin isoforms (RTDs 1-5) have been shown to vary, with RTDs 2 and 5 being more effective at suppressing TNF levels than RTD-1, and RTDs 3 and 4 being less active nih.gov.

Further research aims to uncover novel signaling cascades that are modulated by theta defensins. This includes investigating their potential interactions with other key signaling molecules and pathways, such as those involved in inflammasome activation and autophagy, which are critical for regulating inflammation and cellular homeostasis nih.govepa.govmdpi.comresearchgate.net. A deeper understanding of these interactions could reveal new therapeutic targets for a range of inflammatory and infectious diseases.

Development of Advanced In Vitro and Ex Vivo Research Models

To fully explore the multifaceted activities of theta defensins, researchers are increasingly turning to more sophisticated in vitro and ex vivo models that better mimic the complexity of biological systems. While traditional cell culture and animal models have been invaluable, advanced models offer the potential for more nuanced and clinically relevant insights nih.gov.

Current in vivo research has utilized mouse models to study the effects of theta defensins in conditions like bacteremic sepsis and lung infections nih.govasm.org. In vitro studies have employed various cell lines to investigate antimicrobial and immunomodulatory activities iiarjournals.org. Furthermore, ex vivo models, such as the use of cystic fibrosis (CF) sputum and porcine skin, have provided valuable platforms for assessing peptide stability and efficacy in a more physiologically relevant environment asm.org. The use of organotypic human cervicovaginal tissue models has also been instrumental in studying the potential of retrocyclins (humanized theta-defensins) as topical microbicides plos.org.

The future of theta defensin research will likely involve the broader adoption of cutting-edge models such as:

Organoids and Spheroids: These three-dimensional cell culture systems can replicate the architecture and function of organs to a much greater extent than traditional 2D cultures, providing a more accurate platform for studying host-pathogen interactions and the effects of theta defensins.

Tissue Explants: The use of fresh tissue sections in culture allows for the study of theta defensin activity in the context of a complex, multicellular environment with its native extracellular matrix.

These advanced models will be crucial for dissecting the intricate mechanisms of theta defensin function and for the preclinical evaluation of their therapeutic potential.

Exploring Functional Plasticity and Context-Dependent Activities in Complex Biological Systems

A key characteristic of theta defensins that is gaining increasing attention is their functional plasticity—the ability to exhibit different activities depending on the biological context. Their remarkable stability, conferred by their cyclic structure, allows them to remain active under a wide range of physiological conditions where other peptides might be degraded asm.org.

The immunomodulatory effects of theta defensins have been shown to be highly context-dependent. For instance, the anti-inflammatory profile of RTD-1 can vary depending on the nature of the inflammatory stimulus nih.gov. This suggests that theta defensins can fine-tune the immune response in a manner that is appropriate to the specific threat.

Furthermore, the antimicrobial activity of baboon theta defensins has been observed to differ depending on the target microorganism and the buffer system used in in vitro assays, highlighting the influence of the local microenvironment on their function nih.gov. This functional plasticity is a critical area for future research, as it will be essential for understanding how theta defensins contribute to maintaining immune homeostasis and for developing effective therapeutic strategies. Exploring how their functions are modulated in different host-pathogen interactions and within diverse biological niches will provide a more complete picture of their role in innate immunity researchgate.netfrontiersin.orgfrontiersin.org.

Q & A

Q. What are the ethical implications of using this compound in transgenic models?

  • Answer : Follow institutional biosafety committees (IBC) and ABSA guidelines for genetically modified organisms (GMOs). Disclose potential ecological risks (e.g., horizontal gene transfer) in publications. Engage ethicists for dual-use research of concern (DURC) evaluations .

Methodological Guidance for Contested Findings

  • Addressing Data Variability : Use sensitivity analysis to identify outlier-prone steps (e.g., peptide synthesis purity). Replicate experiments across multiple batches and labs .
  • Cross-Disciplinary Collaboration : Partner with structural biologists for conformational studies and clinicians for translational relevance assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.